molecular formula C8H13N3 B15305085 6-Amino-3-pyridinepropanamine

6-Amino-3-pyridinepropanamine

Katalognummer: B15305085
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: VKXKNPAOVYUURI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-3-pyridinepropanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring an amino group at the 6th position and a propanamine chain at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-pyridinepropanamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyridine derivative with an appropriate amine. For instance, starting with 3-bromopyridine, a nucleophilic substitution reaction with 3-aminopropylamine under controlled conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-3-pyridinepropanamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-Amino-3-pyridinepropanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Amino-3-pyridinepropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    3-Aminopyridine: Similar structure but lacks the propanamine chain.

    6-Amino-3-methylpyrimidinone: Contains a pyrimidine ring instead of pyridine.

    6-Amino-1,3-dimethyluracil: Features a uracil ring with amino and methyl groups.

Uniqueness: 6-Amino-3-pyridinepropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

5-(3-aminopropyl)pyridin-2-amine

InChI

InChI=1S/C8H13N3/c9-5-1-2-7-3-4-8(10)11-6-7/h3-4,6H,1-2,5,9H2,(H2,10,11)

InChI-Schlüssel

VKXKNPAOVYUURI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1CCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.